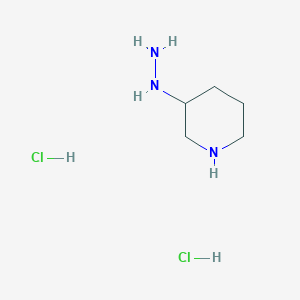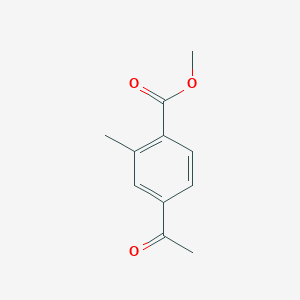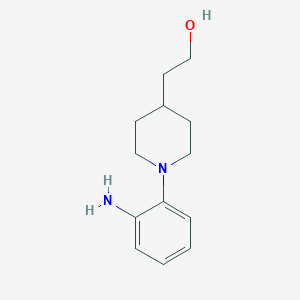
Methyl 2-amino-3-methylpyridine-4-carboxylate
概要
説明
“Methyl 2-amino-3-methylpyridine-4-carboxylate” is an organic compound. It is a derivative of Isonicotinic Acid and is used in the preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors for prevention and/or treatment of neurodegenerative disease .
Synthesis Analysis
The synthesis of “this compound” involves several steps . Initially, 2-Amino-4-methylpyridine is mixed with water and heated to 40°C. A Fe-Mn-Mo-TiO catalyst is added, followed by the dropwise addition of dilute nitric acid. The reaction is stirred for 4 hours, and after cooling to room temperature, it is filtered. The filtrate is adjusted to pH 9, and methanol is added. After heating and refluxing for 2 hours, methanol is removed by vacuum distillation. The product is then extracted multiple times with dichloromethane, and the organic phase is combined. Dichloromethane is removed by distillation under reduced pressure to yield 2-aminopyridine-4-carboxylic acid methyl ester .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cccnc1N . Chemical Reactions Analysis
The chemical reactions involving “this compound” include its formation from 2-Amino-4-methylpyridine in the presence of a Fe-Mn-Mo-TiO catalyst and dilute nitric acid .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its refractive index is 1.516 , and it has a density of 1.121 g/mL at 25 °C .科学的研究の応用
Synthesis and Chemical Modification
Synthesis Techniques
This compound and its derivatives are synthesized through various chemical reactions. For instance, methyl 4-fluoro-3-methylpyridine-2-carboxylate was synthesized from methyl 3-methylpyridine-2-carboxylate by oxidation, nitration, and reduction processes. Such synthetic routes are essential for creating fluorinated derivatives for further chemical and pharmacological studies (Shi et al., 2012).
Chemical Modification and Applications
Derivatives of methyl 2-amino-3-methylpyridine-4-carboxylate have been explored for their antimicrobial activity. A series of derivatives were synthesized and evaluated for their potential in combating various microbial strains, highlighting the compound's role in developing new antimicrobial agents (S. Nagashree et al., 2013).
Material Science and Catalysis
Electrocatalytic Applications
The compound's derivatives have been employed in electrocatalytic applications, such as the carboxylation of 2-amino-5-bromopyridine with CO2. This process showcases the potential of using these derivatives in carbon capture technologies and the synthesis of value-added products from CO2, contributing to sustainable chemical practices (Q. Feng et al., 2010).
Catalysis and Organic Synthesis
this compound derivatives have been utilized as catalysts in asymmetric synthesis, demonstrating their importance in producing chiral molecules. These catalytic activities highlight the compound's versatility in facilitating chemical reactions, particularly in the synthesis of biologically active compounds (Andrea Ruiz-Olalla et al., 2015).
Structural Studies and Material Properties
Crystallographic Studies
Investigations into the crystal structures of hydration products and cocrystals involving derivatives of this compound have provided insights into their molecular interactions and assembly. These studies are crucial for understanding the solid-state properties of these compounds and their potential applications in material science (P. Waddell et al., 2011).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s worth noting that related compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Methyl 2-amino-3-methylpyridine-4-carboxylate may interact with its targets in a similar manner, participating in bond formation and influencing the structure of other molecules.
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of fluorine-containing pyridine aldoximes, which are potentially useful for the treatment of organophosphorus nerve-agent poisoning . This suggests that this compound may also be involved in similar biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against influenza a, suggesting that this compound may have similar effects .
Safety and Hazards
“Methyl 2-amino-3-methylpyridine-4-carboxylate” is harmful if inhaled or swallowed. It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing its mist or vapors, and it should be handled only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
将来の方向性
While specific future directions for “Methyl 2-amino-3-methylpyridine-4-carboxylate” are not mentioned in the search results, related compounds such as 2-Amino-3-methylpyridine are being studied for their potential applications. For example, Cu (i)-I coordination polymers are being explored as possible substitutes of lanthanides as downshifters for increasing the conversion efficiency of solar cells .
特性
IUPAC Name |
methyl 2-amino-3-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDDABCHTOKSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)

![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)
![5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1473579.png)


![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
![2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473588.png)
amine](/img/structure/B1473589.png)



![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
